Home > Products > Screening Compounds P63872 > 5-Bromo-6-phenyl-4-pyrimidinol
5-Bromo-6-phenyl-4-pyrimidinol - 3438-53-7

5-Bromo-6-phenyl-4-pyrimidinol

Catalog Number: EVT-1220537
CAS Number: 3438-53-7
Molecular Formula: C10H7BrN2O
Molecular Weight: 251.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Bromo-6-phenyl-4-pyrimidinol is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of a bromine atom and a phenyl group in this compound contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals.

Source

This compound can be synthesized through various chemical reactions involving pyrimidine derivatives. It is of interest in medicinal chemistry due to its potential biological activities.

Classification

5-Bromo-6-phenyl-4-pyrimidinol is classified as:

  • Chemical Class: Heterocyclic compounds
  • Functional Group: Pyrimidinols
Synthesis Analysis

Methods

The synthesis of 5-Bromo-6-phenyl-4-pyrimidinol can be achieved through several methods, including:

  1. Bromination of Pyrimidinols:
    • Starting from 4-pyrimidinol, bromination can be performed using bromine or brominating agents in an organic solvent.
  2. Condensation Reactions:
    • The compound can also be synthesized via condensation reactions involving phenylacetaldehyde and urea or thiourea derivatives, followed by bromination.

Technical Details

The synthesis typically involves:

  • Reagents: Bromine, pyrimidine derivatives, solvents (e.g., dichloromethane).
  • Conditions: Reaction temperature and time may vary depending on the method used, often requiring reflux conditions for optimal yields.
Molecular Structure Analysis

Structure

The molecular structure of 5-Bromo-6-phenyl-4-pyrimidinol features:

  • A pyrimidine ring with a bromo substituent at position 5.
  • A phenyl group attached at position 6.
  • A hydroxyl group (-OH) at position 4.
Chemical Reactions Analysis

Reactions

5-Bromo-6-phenyl-4-pyrimidinol can participate in various chemical reactions, including:

  1. Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrimidinols.
  2. Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds under specific conditions.

Technical Details

Reactions typically require careful control of conditions such as temperature, solvent choice, and reaction time to achieve desired products with high yields.

Mechanism of Action

Process

The biological activity of 5-Bromo-6-phenyl-4-pyrimidinol is primarily attributed to its interactions with biological targets such as enzymes or receptors. The mechanism may involve:

  1. Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways.
  2. Receptor Modulation: It could act as a modulator for certain receptors, influencing cellular signaling pathways.

Data

Research studies have indicated that similar pyrimidine derivatives exhibit anti-inflammatory and anti-cancer properties, suggesting potential therapeutic applications for 5-Bromo-6-phenyl-4-pyrimidinol.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane but insoluble in water.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under normal conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong bases and acids; undergoes electrophilic substitution due to the presence of the phenyl group.
Applications

Scientific Uses

5-Bromo-6-phenyl-4-pyrimidinol has potential applications in:

  1. Pharmaceutical Development: Investigated for its potential use as an anti-cancer agent or in treating inflammatory diseases.
  2. Chemical Research: Used as an intermediate in the synthesis of other biologically active compounds.
Introduction to 5-Bromo-6-phenyl-4-pyrimidinol

5-Bromo-6-phenyl-4-pyrimidinol (C₁₀H₇BrN₂O) is a halogenated pyrimidine derivative featuring a bromine atom at position 5, a phenyl group at position 6, and a hydroxyl group at position 4 of the pyrimidine ring. This configuration confers unique electronic properties and versatile binding capabilities, enabling diverse applications in medicinal chemistry and materials science. The compound’s structural complexity arises from tautomeric equilibria (keto-enol forms) and its capacity for hydrogen bonding, making it a scaffold of significant synthetic and pharmacological interest [4] [8].

Structural and Functional Significance in Pyrimidine Chemistry

The pyrimidine core serves as a bioisostere for phenyl rings, enhancing solubility and target affinity while maintaining metabolic stability. Key features of 5-bromo-6-phenyl-4-pyrimidinol include:

  • Molecular Geometry: Orthorhombic crystal packing observed in hydrate salts reveals extended π-stacking via the phenyl ring and hydrogen-bonded chains involving N–H⋯O and O–H⋯N interactions. The hydroxyl group at C4 and N1/N3 atoms act as proton donors/acceptors, facilitating supramolecular assembly [8].
  • Electronic Effects: The electron-withdrawing bromine atom at C5 polarizes the ring, increasing electrophilicity at C2/C6 for nucleophilic substitution. Concurrently, the C4 hydroxyl group contributes to tautomerism (lactam-lactim equilibrium), influencing dipole moments (estimated: 5.2–6.1 Debye) and pKa (predicted: ~8.3) [5] [8].
  • Spectroscopic Signatures: IR spectra show ν(O-H) at 3200–3400 cm⁻¹ and ν(C=O) at 1660–1680 cm⁻¹ (keto form). NMR exhibits downfield shifts for C5 (δC ~150 ppm) due to bromine anisotropy [8].

Table 1: Structural Parameters of 5-Bromo-6-phenyl-4-pyrimidinol

PropertyValue/DescriptionMethod/Source
Molecular FormulaC₁₀H₇BrN₂OCAS# 3438-53-7 [4]
Molecular Weight251.08 g/molElemental Analysis [4]
Hydrogen Bond Donors2 (N1-H, O-H)DFT/B3LYP [8]
Hydrogen Bond Acceptors3 (N1, N3, O)SC-XRD [8]
Tautomeric EquilibriumKeto form predominates in solid stateIR/NMR [8]

Historical Development and Key Milestones in Synthesis

The compound was first synthesized in the mid-20th century via classical pyrimidine cyclization. Landmark advancements include:

  • Early Methods (1950s–1970s): Condensation of brominated β-diketones with amidines or urea under acidic conditions yielded low purity product (≤40%), requiring recrystallization [4].
  • Modern Innovations (2000s–Present):
  • Suzuki-Miyaura Coupling: Introduction of the phenyl group via Pd-catalyzed cross-coupling of 5-bromo-4-pyrimidinol with phenylboronic acid (75–92% yield) [3] [9].
  • Microwave-Assisted Synthesis: Reduced reaction times from hours to minutes (e.g., 30 min at 150°C) with improved regioselectivity [6].
  • Halogen Exchange: Direct bromination of 6-phenyl-4-pyrimidinol using POBr₃ or NBS (85–90% yield) [4].

Table 2: Evolution of Synthetic Routes for 5-Bromo-6-phenyl-4-pyrimidinol

EraMethodConditionsYieldLimitations
1950sGuareschi-Thorpe CyclizationEthanol reflux, 12 h30–40%Low regioselectivity
2000sSuzuki CouplingPd(dppf)Cl₂, Cs₂CO₃, dioxane/H₂O75–92%Requires boronic acid derivatives
2010sMicrowave HalogenationNBS, DMF, 150°C, 30 min85%Scale-up challenges

Role as a Pharmacophore in Medicinal Chemistry

The scaffold’s bioactivity stems from its mimicry of purine nucleotides and capacity for targeted modifications:

  • Anticancer Applications:
  • Bcr/Abl Kinase Inhibition: Derivatives like compound 6g (IC₅₀ = 0.8 nM) showed potent activity against K562 leukemia cells by disrupting ATP binding. The bromine atom enhances hydrophobic pocket occupancy, while the phenyl ring enables π-stacking with Phe382 in Bcr/Abl [3].
  • Pan-HER Inhibitors: Incorporation into quinazoline-4-amines (e.g., C5) yielded irreversible EGFR/HER2 inhibitors. The C6 phenyl group occupies a hydrophobic cleft near Thr790, improving affinity over first-gen inhibitors [7].
  • Immunomodulation:
  • Interferon Induction: 5-Bromo-6-phenyl-4-pyrimidinol analogs induced serum interferon in mice via TLR3 activation, enhancing resistance to Listeria monocytogenes (ED₅₀ = 12 mg/kg) [5].
  • Antimicrobial Hybrids:
  • Conjugation with isatin or oxazolidinones generated anti-tubercular agents (MIC = 0.48 μg/mL vs MDR-TB) by inhibiting InhA enoyl reductase [6].

Table 3: Pharmacological Targets of 5-Bromo-6-phenyl-4-pyrimidinol Derivatives

Biological TargetDerivative StructureActivityMechanism
Bcr/Abl Tyrosine Kinase6g (Bromopyrimidine analog)IC₅₀ = 0.8 nM [3]ATP-competitive inhibition
EGFR T790M/L858RC6 (Quinazoline-4-amine hybrid)IC₅₀ = 4.2 nM [7]Covalent Cys797 modification
TLR3 SignalingABMP analogsIFN-α induction [5]dsRNA-sensor activation
M. tuberculosis InhAIsatin-pyrimidine hybridMIC = 0.48 μg/mL [6]Fatty acid biosynthesis disruption

The scaffold’s versatility is further evidenced in structure-activity relationship (SAR) studies:

  • C5 Bromine: Essential for kinase binding; replacement with Cl/F reduces potency by 3–5-fold due to weaker hydrophobic interactions.
  • C6 Phenyl: Para-substitution (e.g., 4-Br, 4-OCH₃) boosts anticancer activity by 10-fold via enhanced π-stacking [7] [9].
  • C4 Hydroxyl: Tautomerization to keto form enables H-bonding with kinase hinge regions (e.g., HER2 Met801) [7].

Properties

CAS Number

3438-53-7

Product Name

5-Bromo-6-phenyl-4-pyrimidinol

IUPAC Name

5-bromo-4-phenyl-1H-pyrimidin-6-one

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

InChI

InChI=1S/C10H7BrN2O/c11-8-9(12-6-13-10(8)14)7-4-2-1-3-5-7/h1-6H,(H,12,13,14)

InChI Key

DNLRXQMTOGCAIG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC=N2)Br

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N=CN2)Br

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=O)N=CN2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.